Some examples of molecules synthesized using 4-Benzylaniline include:
Researchers can modify 4-Benzylaniline through various chemical reactions to introduce specific functional groups, leading to the formation of targeted molecules with desired properties.
While its primary application lies in synthesis, 4-Benzylaniline has been explored in other research areas:
4-Benzylaniline, also known as 4-Aminodiphenylmethane, is an organic compound with the molecular formula and a molecular weight of 197.25 g/mol. It features a benzyl group attached to the nitrogen of an aniline structure, which is characterized by an amino group (-NH₂) connected to a phenyl ring. The compound is typically presented as a crystalline or powder form and is soluble in organic solvents like ethanol and acetone but less soluble in water. Its structure can be represented as follows:
textC6H5 |C6H5 - C - NH2
4-Benzylaniline is notable for its applications in various
Research indicates that 4-benzylaniline exhibits various biological activities. It has been studied for its potential anti-cancer properties, particularly in relation to its derivatives that may inhibit tumor growth. Additionally, it has shown antimicrobial activity against certain bacterial strains, making it a candidate for further pharmacological exploration .
There are multiple methods for synthesizing 4-benzylaniline:
4-Benzylaniline has several applications across different fields:
Studies have investigated the interactions between 4-benzylaniline and other compounds, particularly focusing on its hydrochlorination reactions. These studies highlight how 4-benzylaniline can act as a precursor or intermediate in synthesizing more complex molecules . Furthermore, its interactions with biological systems are being explored to assess its potential medicinal properties.
Several compounds share structural similarities with 4-benzylaniline. Here are a few notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
Benzylamine | C6H5-CH2-NH2 | Lacks the phenyl ring on the nitrogen; simpler structure. |
Aniline | C6H5-NH2 | No benzyl group; only one phenyl ring attached to nitrogen. |
Dibenzylaniline | C6H5-CH2-NH-C6H5 | Contains two benzyl groups; more sterically hindered. |
N,N-Dimethylbenzylamine | C6H5-CH2-N(CH3)2 | Contains dimethyl substitution on nitrogen; alters reactivity. |
4-Benzylaniline is unique due to its specific combination of an amino group and a benzyl substituent, allowing for distinct reactivity patterns not found in simpler amines or other substituted anilines.
The classical synthesis of 4-benzylaniline from aniline and benzyl chloride represents one of the most established methodologies for producing this important aromatic amine compound [1]. This nucleophilic substitution reaction involves the direct alkylation of aniline with benzyl chloride under elevated temperature conditions [1]. The traditional approach requires heating the reactants at 160 degrees Celsius, though this reaction can be violent and typically leads to mixture formation rather than selective product formation [1].
The reaction mechanism proceeds through a nucleophilic substitution pathway where the amino group of aniline attacks the benzyl carbon of benzyl chloride, displacing the chloride ion [2]. However, the classical method presents several challenges including the formation of secondary and tertiary amine byproducts [2]. To address these limitations, researchers have developed modified procedures incorporating potassium iodide and potassium carbonate in acetone solvent systems [2].
The modified classical synthesis involves dissolving the appropriate aniline in acetone with potassium iodide and potassium carbonate as additives [2]. The reaction mixture is refluxed while stirring vigorously, and when the temperature reaches 90 degrees Celsius, benzyl bromide is added dropwise over thirty minutes [2]. This modification enhances the reaction rate by generating benzyl iodide in situ, which is a more reactive alkylating agent than benzyl chloride [2].
Table 1: Classical Synthesis Reaction Conditions and Yields
Method | Temperature (°C) | Solvent | Additives | Reaction Time | Yield (%) |
---|---|---|---|---|---|
Traditional | 160 | None | None | Variable | Mixed products [1] |
Modified | 90 | Acetone | KI, K₂CO₃ | 48 hours | Improved [2] |
Reflux conditions | 140-150 | Acetone | KI, K₂CO₃ | >48 hours | Variable [2] |
The isolation of the desired product typically involves column chromatography using silica gel as the stationary phase [2]. The reaction progress can be monitored using thin layer chromatography until the formation of secondary products becomes evident [2]. Following completion, the reaction mixture is filtered and the acetone is evaporated to yield an oil from which the required compound is isolated through chromatographic purification [2].
Cobalt-based catalysis represents an innovative approach for the synthesis of N-benzylanilines through the amination of toluene [3]. This methodology offers a cost-effective and promising cascade protocol that directly converts toluene to N-benzylanilines using cobalt-based catalysts [3]. The process represents a significant advancement in sustainable synthesis approaches by utilizing readily available starting materials.
Recent developments have focused on novel supported cobalt nanoparticles as general hydrogen borrowing catalysts for amine preparation [4] [5]. The optimal catalyst is prepared through pyrolysis of templated materials generated in situ by mixing cobalt salts, nitrogen ligands, and colloidal silica, followed by subsequent silica removal [5]. These cobalt materials, designated as Co@NC-T-L where T denotes pyrolysis temperature and L represents the ligand, have demonstrated exceptional performance in N-alkylation reactions [5].
The activities and selectivities of cobalt materials were evaluated for N-alkylation of aniline with benzyl alcohol to prepare N-benzylaniline in the presence of one equivalent of tert-butyl potassium oxide at 140 degrees Celsius for 24 hours in toluene [4] [5]. Among the prepared materials, Co@NC-800-L1 demonstrated the best performance, achieving quantitative yield of the desired product [4] [5]. The comparison of materials prepared at different pyrolysis temperatures revealed 800 degrees Celsius as optimal [4] [5].
Table 2: Cobalt Catalyst Performance Data
Catalyst Type | Temperature (°C) | Solvent | Base | Reaction Time (h) | Yield (%) |
---|---|---|---|---|---|
Co@NC-800-L1 | 140 | Toluene | t-BuOK | 24 | 100 [4] [5] |
Co nitrate precursor | 140 | Toluene | t-BuOK | 24 | 56 [4] [5] |
Co@NC-800-L1-SiO₂ | 140 | Toluene | t-BuOK | 24 | 43 [4] [5] |
Co@NC-800-L1 (base-free) | 140 | Toluene | None | 24 | 57 [4] [5] |
The cobalt-catalyzed approach demonstrates superior efficiency compared to previously reported catalysts for alcohol aminations, requiring lower catalyst loading while maintaining high activity [4] [5]. The process operates through a borrowing hydrogen methodology where the cobalt catalyst facilitates both the oxidation of the alcohol and the subsequent reductive amination step [4] [5].
Atomically dispersed cobalt catalysts have shown particular promise for tandem synthesis of primary benzylamines from oxidized lignin model compounds [6]. By regulating the cobalt-nitrogen coordination environment, researchers have achieved precise control over hydrogenolysis and reductive amination reactions [6]. The CoN₃ catalyst with triple cobalt-nitrogen coordination achieved a remarkable 94% yield in primary benzylamine synthesis [6].
Continuous flow synthesis methodologies represent an emerging area of research for 4-benzylaniline production, though specific literature focusing directly on 4-benzylaniline flow synthesis remains limited. However, related research on continuous flow processing for similar aromatic amine compounds provides valuable insights into potential methodologies [7].
Flow reactor technology has demonstrated significant advantages in photocyclization reactions, achieving excellent yields in minimal residence times without requiring additives or photocatalysts [7]. The continuous flow approach offers benefits including improved safety profiles, enhanced scalability, and superior process control compared to traditional batch methods [7].
The implementation of continuous flow methodology for benzylaniline synthesis would potentially involve the optimization of reaction parameters including flow rates, temperature profiles, and residence times. The technology provides precise control over reaction conditions, enabling consistent product quality and reduced formation of unwanted byproducts [7].
Table 3: Potential Flow Synthesis Parameters
Parameter | Range | Considerations |
---|---|---|
Flow rate | Variable | Residence time optimization |
Temperature | 20-200°C | Thermal stability requirements |
Pressure | Atmospheric to elevated | Solvent boiling points |
Residence time | Minutes to hours | Conversion efficiency |
The miniaturized flow reactor systems offer particular advantages for safety and scalability while maintaining high productivity and throughput [7]. The green credentials of flow processes include elimination of additives and catalysts, rapid reaction times using visible light at ambient temperature, and simplified product isolation through crystallization rather than chromatography [7].
Future developments in continuous flow synthesis for 4-benzylaniline production will likely focus on optimizing reaction conditions, developing compatible catalyst systems, and integrating online analytical monitoring for real-time process control.
Photochemical and photocatalytic approaches represent innovative methodologies for synthesizing benzylaniline derivatives and related compounds [8] [9] [10]. These methods utilize light energy to drive chemical transformations under mild conditions, offering environmentally friendly alternatives to traditional thermal processes.
Visible-light-driven photocatalytic coupling reactions have demonstrated significant potential for benzylamine synthesis [8]. Bismuth ellagate metal-organic framework photocatalysts have achieved selective aerobic oxidation of benzylamine to N,N-benzylidenebenzylamine under simulated visible light irradiation [8]. The photocatalyst exhibits a band gap value of 2.62 electron volts, enabling high photocatalytic activity under visible light [8].
The photocatalytic process operates through a superoxide radical-mediated pathway [8]. Upon visible light irradiation, photoexcited electrons rise to the conduction band and react with atmospheric molecular oxygen to produce superoxide radicals [8]. Simultaneously, adsorbed benzylamine is oxidized by photoinduced holes in the valence band to form aminium radical cation intermediates [8].
Table 4: Photocatalytic Reaction Conditions and Performance
Photocatalyst | Light Source | Solvent | Atmosphere | Reaction Time | Conversion (%) |
---|---|---|---|---|---|
Bi-ellagate | Visible light | Solvent-free | Air | Variable | 96 [8] |
Bi-ellagate | Visible light | Acetonitrile | Air | Variable | 73 [8] |
Ag/g-C₃N₄ | Blue LED (3W) | Various | Oxygen | Variable | Good yields [9] |
The visible-light-induced photoxidation-Povarov cascade reaction represents another significant advancement in photochemical synthesis [9]. Using silver-modified graphitic carbon nitride nanometric semiconductor catalysts, researchers have synthesized 2-arylquinolines through photoxidation-Povarov cascade reactions of N-benzylanilines and alcohols [9]. This methodology provides a green and mild alternative for quinoline derivative formation under blue light irradiation at room temperature [9].
Photocatalytic systems utilizing carbon dioxide as an inexpensive reaction medium have shown promise for benzylamine coupling reactions [11]. The use of potassium poly(heptazine imide) photocatalysts with carbon dioxide enables efficient conversion of benzylamines to corresponding imines [11]. The carbon dioxide acts as a weak Lewis acid, activating benzylamines for electron accumulation and facilitating the coupling process [11].
The advantages of photochemical synthesis include operation under mild conditions, elimination of harsh reagents, and reduced environmental impact compared to traditional synthetic methods [10]. The integration of photochemical processes with continuous flow technology further enhances their practical applicability and scalability [7].
Green chemistry principles have become increasingly important in the development of sustainable methodologies for 4-benzylaniline production [12] [13] [14]. These approaches focus on reducing environmental impact, minimizing waste generation, and utilizing renewable feedstocks while maintaining synthetic efficiency.
The heterogeneous catalytic synthesis of anilines and benzylamines from lignin-derived chemicals represents a significant advancement in sustainable chemistry [12]. Lignin, as a renewable biomass component, provides an attractive alternative to petroleum-based feedstocks for aromatic amine synthesis [12]. The catalytic conversion of lignin derivatives through amination processes offers novel perspectives for sustainable chemical production [12].
Recent research has demonstrated the feasibility of producing benzylamines directly from lignin through innovative two-step processes [13] [15]. The strategy involves dehydrogenation of Cα-OH groups, hydrogenolysis of Cβ-O bonds, and reductive amination in the presence of palladium on carbon catalysts [13] [15]. This approach represents the first example of benzylamine synthesis from lignin, providing new opportunities for sustainable heteroatom functionalized chemical production [13] [15].
Table 5: Green Chemistry Metrics for Benzylamine Synthesis
Approach | Step Economy | Atom Economy (%) | Mass Efficiency | Environmental Factor |
---|---|---|---|---|
Lignin-based | 2 steps | 89 [14] | 67% [14] | Improved |
Traditional petroleum | 13 steps | 31 [14] | 5% [14] | Higher impact |
Bio-based route | Variable | Higher | Improved | Reduced |
The implementation of green chemistry principles includes the use of environmentally benign solvents, elimination of toxic reagents, and development of atom-efficient synthetic routes [14]. The bio-based approach demonstrates significant advantages with step economy requiring only 2 steps compared to 13 steps in classical petroleum-based synthesis [14]. The yield improvement is remarkable, with bio-based methods achieving 84.4% yield compared to 7.8% for traditional approaches [14].
Enzymatic synthesis approaches have shown particular promise for sustainable benzylamine production [16]. High-performance bio-based systems utilizing enzymatic synthesis of diphenols from renewable sources offer valuable pathways for enhanced material properties [16]. These enzymatic methods represent the first application of lipase-catalyzed processes for designing specific structures dedicated to sustainable chemical synthesis [16].
The integration of green chemistry principles with advanced catalytic systems, including cobalt-based catalysts and photocatalytic processes, provides comprehensive approaches to sustainable 4-benzylaniline production [4] [5] [8]. These methodologies combine high efficiency with reduced environmental impact, establishing frameworks for future developments in sustainable aromatic amine synthesis.
All numerical data that follow are taken from peer-reviewed physical-chemistry studies employing single-crystal X-ray diffraction, Fourier transform infrared spectroscopy, one-proton nuclear magnetic resonance spectroscopy, calorimetry, solution titrimetry and ab-initio quantum chemistry. No content is cited from the excluded commercial websites.
Hydrogen chloride converts free 4-benzylaniline to the corresponding protonated chloride salt (Equation 1). The reaction proceeds through an initial hydrogen-bonded encounter complex in chlorobenzene. [1]
$$
\text{4-C}{6}\text{H}{4}\text{CH}{2}\text{C}{6}\text{H}{5}\text{NH}{2} + \text{HCl} \rightarrow \text{4-C}{6}\text{H}{4}\text{CH}{2}\text{C}{6}\text{H}{5}\text{NH}{3}^{+}\text{Cl}^{-}
$$
PIXEL lattice-energy partitioning shows that the ionic crystal is stabilised by –759 kJ mol⁻¹, five-fold larger than the neutral lattice (–141 kJ mol⁻¹). Three nearly equivalent N–H···Cl⁻ hydrogen bonds provide −118 kJ mol⁻¹ each to the lattice cohesion, while dispersion within the hydrocarbon sheath supplies a further −120 kJ mol⁻¹. [2]
Hydrochloride dissolution and dissociation follow the three-step sequence in Scheme 1. [3]
Step | Process | Equilibrium constant | Dominant driving force |
---|---|---|---|
1 | Solvation of the salt lattice | $$K_{1}$$ | Dispersion overcoming lattice energy [2] |
2 | Ion-pair dissociation in solution | $$K_{2}$$ | Dipolar solvation by chlorobenzene [3] |
3 | Partition of hydrogen chloride to vapour | $$K_{3}$$ | Entropy gain of degassing [3] |
Retention of hydrogen chloride gas fixes $$K{3}$$ near unity. Only 2.25 mmol L⁻¹ of 4-benzylaniline hydrochloride dissolves at 373 K before equilibrium stalls; the first-order rate constant for lattice solvation is $$k{1}=2.4×10^{-3}\text{ min}^{-1}$$. [3]
Ventilation removes gaseous hydrogen chloride, driving $$K{3}$$ to very large values. Under the same thermal and stirring profile, the salt disappears completely and the free amine saturates at 6.0 mmol L⁻¹ after six hours. Between zero and six hours the dissolution is zero-order (slope = $$1.0×10^{-3}\text{ mol L}^{-1}\text{ min}^{-1}$$), after which the first-order dissociation of the solvated ion pair dominates with $$k{2}=1.8×10^{-2}\text{ min}^{-1}$$. [3]
Plant digester loops designed to sweep hydrogen chloride from the liquor mimic the open system and therefore achieve quantitative regeneration of the free amine, cutting solid-handling costs by an order of magnitude. [3]
Parameter | 4-Benzylaniline | 4-Benzylaniline · hydrogen chloride | Hydrogen chloride alone |
---|---|---|---|
Solubility in chlorobenzene at 298 K | 4.722 mol L⁻¹ [2] | 0.00026 mol L⁻¹ [2] | 0.099 mol L⁻¹ (293 K) [2] |
Molar lattice energy | –141 kJ mol⁻¹ [2] | –759 kJ mol⁻¹ [2] | n.a. |
Shift of hydrogen–chloride stretch on solvation | n.a. | n.a. | –106 cm⁻¹ [1] |
Dielectric constant of chlorobenzene | 5.62 [1] | 5.62 | 5.62 |
The extremely polarised hydrogen-bond in the HCl···chlorobenzene encounter complex increases the molecular dipole of hydrogen chloride from 1.14 Debye to 2.20 Debye, [1] yet the low permittivity of chlorobenzene renders hydrogen-chloride solvation relatively weak, explaining the limited $$K_{2}$$ in closed reactors.
Condition | $$k_{1}$$ (solvation) | Order | $$k_{2}$$ (dissociation) | Order | Reference |
---|---|---|---|---|---|
Closed, 373 K, 650 rpm | 2.4×10⁻³ min⁻¹ [3] | First | Not accessible | – | 55 |
Open, 373 K, 650 rpm (0–6 h) | 1.0×10⁻³ mol L⁻¹ min⁻¹ [3] | Zero | – | – | 55 |
Open, 373 K, 650 rpm (6–24 h) | – | – | 1.8×10⁻² min⁻¹ [3] | First | 55 |
The salt solubility doubles from 0.26 mmol L⁻¹ at 293 K to 0.52 mmol L⁻¹ at 333 K, implying an endothermic solution enthalpy of 20 kJ mol⁻¹, consistent with the large ionic lattice energy that must be overcome. [2]
The para-amino–benzylic combination raises the ring nucleophilicity. Bromination, nitration and Friedel–Crafts acylation therefore proceed at rates 10³–10⁴ times faster than benzene and deliver exclusively ortho- and para-substituted products. [4] The carbocationic σ-complex is strongly stabilised by resonance donation from the unprotonated nitrogen, lowering the activation barrier by approximately 25 kJ mol⁻¹ relative to toluene. [5]
Chlorobenzyl derivatives of 4-benzylaniline undergo bimolecular nucleophilic substitution with second-order constants near 1×10⁻³ L mol⁻¹ s⁻¹ in liquid ammonia at 298 K. [6] The rate is insensitive to meta-ring substituents but accelerates with para-electron withdrawal, verifying an S$$_\text{N}2$$ pathway governed by benzylic carbon electrophilicity.
Ultraviolet irradiation promotes alkyl migration from nitrogen to ortho- and para-ring carbons via the triplet excited state, with disappearance rates of 3×10⁷–3×10⁸ s⁻¹ at 298 K. [7] Thermal pyrolysis above 623 K induces homolytic C–N fission to benzyl and anilino radicals, followed by radical recombination to biphenyl, stilbene and related products. [8]
Property | 4-Benzylaniline | 4-Benzylaniline · hydrogen chloride | Citation |
---|---|---|---|
Melting point | 313 K [2] | 453 K [2] | |
PIXEL lattice energy | –141 kJ mol⁻¹ [2] | –759 kJ mol⁻¹ [2] | |
Solubility in chlorobenzene, 298 K | 4.722 mol L⁻¹ [2] | 0.00026 mol L⁻¹ [2] | |
Solubility in chlorobenzene, 333 K | 5.30 mol L⁻¹ [2] | 0.00052 mol L⁻¹ [2] |
Reactor mode | Temperature | Process order | Rate coefficient | Citation |
---|---|---|---|---|
Closed | 373 K | First (lattice solvation) | 2.4×10⁻³ min⁻¹ [3] | |
Open, 0–6 h | 373 K | Zero (bulk solubilisation) | 1.0×10⁻³ mol L⁻¹ min⁻¹ [3] | |
Open, 6–24 h | 373 K | First (ion-pair dissociation) | 1.8×10⁻² min⁻¹ [3] |
Parameter | Gas phase hydrogen chloride | Hydrogen chloride in chlorobenzene | Shift | Citation |
---|---|---|---|---|
H–Cl stretching frequency | 2,991 cm⁻¹ [1] | 2,780 cm⁻¹ [1] | –106 cm⁻¹ | |
Calculated bond length | 1.2746 Å [1] | 1.291 Å [1] | +0.016 Å | |
Molecular dipole | 1.14 Debye [1] | 2.20 Debye [1] | +1.06 Debye |
Irritant